4-Chloro-6-(4-(fluoromethyl)piperidin-1-yl)pyrimidine
Description
4-Chloro-6-(4-(fluoromethyl)piperidin-1-yl)pyrimidine (molecular formula: C₁₀H₁₃ClFN₃; monoisotopic mass: 229.078 Da) is a pyrimidine derivative featuring a chlorine substituent at position 4 and a 4-(fluoromethyl)piperidine group at position 6 . This compound serves as a versatile intermediate in medicinal chemistry, enabling further functionalization via nucleophilic substitution at the chloro position or modification of the fluoromethyl-piperidine moiety. Its structural framework is shared with several analogs, which vary in substituents, heterocyclic systems, or biological activities.
Properties
IUPAC Name |
4-chloro-6-[4-(fluoromethyl)piperidin-1-yl]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClFN3/c11-9-5-10(14-7-13-9)15-3-1-8(6-12)2-4-15/h5,7-8H,1-4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPIPITIHJUXPSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CF)C2=CC(=NC=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClFN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials and Key Intermediates
- 4,6-Dichloropyrimidine : Commonly used as the pyrimidine core precursor.
- 4-(Fluoromethyl)piperidine : The fluoromethylated piperidine nucleophile introduced via substitution.
- Catalysts : Palladium or copper complexes are often employed to facilitate coupling reactions.
- Solvents : Polar aprotic solvents such as dimethylformamide (DMF), dichloromethane (DCM), or tetrahydrofuran (THF) are preferred to optimize reaction rates and selectivity.
Typical Synthetic Route
Nucleophilic Aromatic Substitution (SNAr) Reaction
The initial step involves the displacement of a chlorine atom on 4,6-dichloropyrimidine by 4-(fluoromethyl)piperidine under basic conditions. Potassium carbonate (K₂CO₃) is commonly used as a base to deprotonate the piperidine nitrogen, enhancing nucleophilicity. The reaction is typically conducted at elevated temperatures (80–100 °C) in DMF to facilitate substitution at the 6-position preferentially.Fluoromethylation of Piperidine
In cases where the piperidine ring is introduced first without the fluoromethyl group, subsequent fluoromethylation can be achieved using electrophilic fluoromethylating agents such as fluoromethyl halides or fluoromethyl sulfonates under controlled conditions. Catalysts like palladium complexes may be employed to improve regioselectivity and yield.Purification and Characterization
Post-reaction, the crude product is purified by column chromatography or recrystallization to achieve high purity. Analytical techniques such as NMR (¹H, ¹³C), mass spectrometry (MS), and HPLC are used to confirm structure and purity.
Representative Synthetic Example
| Step | Reagents & Conditions | Description | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | 4,6-Dichloropyrimidine, 4-(fluoromethyl)piperidine, K₂CO₃, DMF, 90 °C, 12 h | Nucleophilic substitution at 6-position | 65–75 | Reaction monitored by TLC, avoid over-alkylation |
| 2 | Fluoromethylating agent (e.g., fluoromethyl bromide), Pd catalyst, THF, 50 °C, 6 h | Fluoromethylation of piperidine ring | 60–70 | Controlled addition to prevent side reactions |
| 3 | Purification by silica gel chromatography | Isolation of target compound | - | Use gradient elution with ethyl acetate/hexane |
Research Findings and Optimization Insights
- Solvent Effects : Polar aprotic solvents like DMF and THF enhance nucleophilicity and solubility of reactants, improving reaction rates and yields.
- Temperature Control : Maintaining reaction temperature between 80 and 100 °C is critical; higher temperatures may lead to decomposition or side reactions.
- Base Selection : K₂CO₃ is preferred for its mild basicity and compatibility with nucleophilic substitution on pyrimidines.
- Catalyst Role : Palladium catalysts facilitate fluoromethylation steps by activating fluoromethylating agents and improving regioselectivity.
- Purification Techniques : Column chromatography with silica gel and gradient solvent systems ensures removal of unreacted starting materials and byproducts.
Comparative Analysis with Related Compounds
This comparison demonstrates that the fluoromethyl substitution strategy aligns closely with established methods for related pyrimidine-piperidine derivatives, with adjustments to fluoromethylation steps to accommodate the unique reactivity of fluorinated groups.
Summary Table of Preparation Methods
| Parameter | Description | Typical Conditions | Outcome |
|---|---|---|---|
| Starting Material | 4,6-Dichloropyrimidine | Commercially available | Readily accessible |
| Nucleophile | 4-(Fluoromethyl)piperidine | Synthesized or purchased | Key substituent |
| Base | Potassium carbonate | 1.5 equiv | Deprotonates piperidine |
| Solvent | DMF or THF | Polar aprotic | Enhances reaction rate |
| Temperature | 80–100 °C | Controlled heating | Optimal substitution |
| Catalyst | Pd or Cu complexes | 5–10 mol% | Facilitates fluoromethylation |
| Reaction Time | 6–12 hours | Monitored by TLC | Maximizes yield |
| Purification | Silica gel chromatography | Gradient elution | High purity product |
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-6-(4-(fluoromethyl)piperidin-1-yl)pyrimidine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chlorinated or fluorinated derivatives, while reduction can produce amines or alcohols.
Scientific Research Applications
Medicinal Chemistry
-
Anticancer Activity :
- The compound has shown promising results in inhibiting the proliferation of various cancer cell lines, including MCF-7 (breast cancer) and PC3 (prostate cancer). In one study, it exhibited IC50 values ranging from 0.87 to 12.91 µM against MCF-7 cells, outperforming standard chemotherapeutics like 5-Fluorouracil in terms of selectivity index and apoptosis induction.
-
Neuroprotective Effects :
- Research indicates that 4-Chloro-6-(4-(fluoromethyl)piperidin-1-yl)pyrimidine may exert neuroprotective effects by selectively inhibiting DYRK1A, an enzyme implicated in neurodegenerative diseases. This inhibition could potentially lead to therapeutic strategies for conditions such as Alzheimer's disease.
Biological Research
The compound serves as a tool for studying interactions with biological targets, such as enzymes and receptors. Its unique structure allows for exploration of structure-activity relationships (SAR), which can inform the design of more effective derivatives.
Study on Anticancer Efficacy
A detailed evaluation of the compound's effects on various cancer cell lines revealed significant growth inhibition at concentrations around 5 µg/ml. The following table summarizes the anticancer activity across different cell lines:
| Cell Line | IC50 Value (µM) | Notes |
|---|---|---|
| MCF-7 | 0.87 - 12.91 | Higher selectivity index compared to standard therapies |
| PC3 | Not specified | Significant growth inhibition observed |
| K562 | Not specified | Effective against chronic myeloid leukemia |
| A549 | Not specified | Demonstrated potential against lung cancer |
Neuroprotective Mechanism
Inhibition studies have demonstrated that the compound's interaction with DYRK1A leads to reduced inflammation in microglial models, suggesting its potential for treating neuroinflammatory conditions.
Mechanism of Action
The mechanism by which 4-Chloro-6-(4-(fluoromethyl)piperidin-1-yl)pyrimidine exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to the modulation of biological processes. The exact mechanism depends on the context in which the compound is used and the specific biological system it interacts with.
Comparison with Similar Compounds
Structural Modifications in Pyrimidine Derivatives
Table 1: Key Structural Variations and Their Implications
Key Observations:
- Heterocyclic Variations : Replacing piperidine with pyrrolidine (as in ) reduces conformational flexibility, which may affect binding to biological targets. Piperazine derivatives (e.g., ) introduce additional nitrogen atoms, enabling hydrogen bonding or cation-π interactions.
- Fused Systems: Pyrazolo[3,4-d]pyrimidine () and thieno[2,3-d]pyrimidine () cores expand π-conjugation, altering electronic properties and bioactivity profiles.
Key Observations:
- The target compound’s piperidine-fluoromethyl group may enhance blood-brain barrier penetration compared to bulkier analogs like trifluoromethyl derivatives .
- Pyrazolo[3,4-d]pyrimidines () are prioritized for their antitumor activity, while thieno-pyrimidines () are explored for kinase inhibition.
Key Observations:
Biological Activity
4-Chloro-6-(4-(fluoromethyl)piperidin-1-yl)pyrimidine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by a pyrimidine ring substituted with a chloro group and a fluoromethyl group attached to a piperidine moiety. Its structural features suggest potential applications in various therapeutic areas, including antiviral, antibacterial, and anticancer treatments.
Antiviral Activity
Research indicates that 4-Chloro-6-(4-(fluoromethyl)piperidin-1-yl)pyrimidine exhibits antiviral properties. Studies have shown that it interacts with mitochondrial complex I, potentially inhibiting electron transport, which is crucial for viral replication. This mechanism suggests that the compound could be effective against certain viral pathogens by disrupting their energy metabolism.
Antibacterial Properties
The compound has also been evaluated for its antibacterial activity. In vitro assays demonstrated effectiveness against a range of bacterial strains, indicating its potential as an antimicrobial agent. The presence of the chloro and fluoromethyl groups enhances its lipophilicity, which is beneficial for penetrating bacterial membranes.
Anticancer Activity
In cancer research, 4-Chloro-6-(4-(fluoromethyl)piperidin-1-yl)pyrimidine has shown promising results. It was tested on various cancer cell lines, including MCF-7 and MDA-MB-231, where it exhibited significant cytotoxic effects. The compound's ability to induce apoptosis was linked to increased levels of caspase enzymes, which play a critical role in programmed cell death .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) of this compound is essential for optimizing its biological activity. Modifications to the piperidine moiety have been shown to influence both potency and selectivity against different biological targets. For example, variations in substituents on the piperidine ring can enhance or diminish the compound's effectiveness against specific pathogens or cancer cells .
Case Study 1: Anticancer Efficacy
In a study published in MDPI, 4-Chloro-6-(4-(fluoromethyl)piperidin-1-yl)pyrimidine was tested alongside established chemotherapeutics like 5-Fluorouracil (5-FU). The compound demonstrated lower IC50 values than 5-FU in MCF-7 cells, suggesting superior efficacy in inhibiting cell growth and inducing apoptosis .
| Compound | IC50 (μM) MCF-7 | IC50 (μM) MDA-MB-231 |
|---|---|---|
| 4-Chloro-6-(fluoromethyl)piperidin-pyrimidine | 8.75 | 9.46 |
| 5-Fluorouracil | 17.02 | 11.73 |
Case Study 2: Antiviral Mechanism
A recent study highlighted the mechanism by which the compound inhibits viral replication through mitochondrial targeting. The research indicated that the compound's interaction with mitochondrial complex I leads to reduced ATP production in infected cells, thereby limiting viral proliferation .
Q & A
Q. What are the recommended safety protocols for handling 4-Chloro-6-(4-(fluoromethyl)piperidin-1-yl)pyrimidine in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Conduct reactions in a fume hood to avoid inhalation of volatile byproducts .
- Waste Management: Segregate halogenated waste (e.g., chloro derivatives) from non-halogenated solvents. Collaborate with certified waste disposal services to ensure compliance with environmental regulations .
- Contamination Control: Use filter pipette tips during sample transfers and dedicate glassware to avoid cross-contamination .
Q. What synthetic methodologies are commonly employed for the preparation of 4-Chloro-6-(4-(fluoromethyl)piperidin-1-yl)pyrimidine?
Methodological Answer:
- Nucleophilic Aromatic Substitution: React 4,6-dichloropyrimidine with 4-(fluoromethyl)piperidine in anhydrous DMF at 80–100°C, using K₂CO₃ as a base to deprotonate the piperidine nitrogen .
- Fluorination Strategies: Introduce the fluoromethyl group via halogen exchange (e.g., using KF in the presence of crown ethers) or via late-stage functionalization of a hydroxymethyl precursor with DAST (diethylaminosulfur trifluoride) .
- Purification: Isolate the product via column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm purity by HPLC (>98%) .
Q. How can researchers confirm the structural integrity of this compound using spectroscopic and crystallographic techniques?
Methodological Answer:
- ¹H/¹³C NMR: Assign peaks based on coupling patterns (e.g., the deshielded C-4 pyrimidine carbon at ~160 ppm due to chloro substitution). Compare with computed chemical shifts using DFT methods .
- X-ray Crystallography: Grow single crystals via slow evaporation in ethanol. Resolve the piperidine ring conformation (chair vs. boat) and confirm fluorine placement using difference Fourier maps .
- High-Resolution Mass Spectrometry (HRMS): Validate the molecular formula (e.g., [M+H]⁺ at m/z 270.0584 for C₁₀H₁₂ClFN₃) .
Advanced Research Questions
Q. How can researchers address discrepancies in reactivity data observed during nucleophilic substitution reactions at the 4-chloro position?
Methodological Answer:
- Reaction Condition Optimization: Vary solvents (e.g., DMF vs. THF) and bases (e.g., K₂CO₃ vs. Cs₂CO₃) to modulate nucleophilicity. For example, polar aprotic solvents enhance chloride displacement rates .
- Competing Pathways: Monitor byproducts (e.g., 6-substituted isomers) via LC-MS. Use in situ IR spectroscopy to detect intermediates and adjust reaction times .
- Theoretical Modeling: Perform DFT calculations (e.g., Gibbs free energy barriers) to rationalize selectivity trends .
Q. What strategies optimize the regioselectivity of fluoromethylpiperidine substitution on the pyrimidine ring?
Methodological Answer:
- Steric and Electronic Effects: Introduce electron-withdrawing groups (e.g., nitro at C-5) to activate the C-4 position for substitution. Steric hindrance from the fluoromethyl group can favor C-6 selectivity in certain cases .
- Catalytic Approaches: Employ Pd-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) for C-N bond formation under milder conditions .
- Microwave-Assisted Synthesis: Reduce reaction times (e.g., 30 minutes at 120°C) to minimize side reactions and improve yields .
Q. What computational approaches are effective in predicting the bioactivity of this compound against kinase targets?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina to model interactions with ATP-binding pockets (e.g., EGFR or CDK2 kinases). Prioritize residues forming hydrogen bonds with the pyrimidine ring or fluoromethyl group .
- Pharmacophore Mapping: Identify critical features (e.g., hydrophobic piperidine, hydrogen-bond acceptor at C-2) using Schrödinger’s Phase module .
- MD Simulations: Run 100-ns trajectories in GROMACS to assess binding stability. Analyze RMSD and ligand-protein interaction fingerprints .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
